molecular formula C41H35N3O4 B1405489 Fmoc-N-Me-D-His(Trt)-OH CAS No. 1217608-75-7

Fmoc-N-Me-D-His(Trt)-OH

Cat. No.: B1405489
CAS No.: 1217608-75-7
M. Wt: 633.7 g/mol
InChI Key: JWVLJHMKVOZWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-D-His(Trt)-OH: is a synthetic derivative of histidine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a trityl (Trt) protecting group on the imidazole ring of histidine. This compound is commonly used in peptide synthesis due to its stability and ease of removal of protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The Fmoc group is typically introduced by reacting histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Methylation: The nitrogen atom of histidine can be methylated using methyl iodide in the presence of a base like potassium carbonate.

    Trityl Protection: The Trt group is introduced by reacting the imidazole ring of histidine with trityl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of Fmoc-N-Me-D-His(Trt)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protecting groups and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can undergo substitution reactions at the imidazole ring or the amino group.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Trt Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

    Fmoc Removal: N-Me-D-His(Trt)-OH.

    Trt Removal: N-Me-D-His-OH.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) for the construction of peptides and proteins.

Biology:

  • Studied for its role in enzyme-substrate interactions and protein folding.

Medicine:

  • Investigated for potential therapeutic applications in drug design and development.

Industry:

  • Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with enzymes and receptors through its imidazole ring, which can participate in hydrogen bonding and coordination with metal ions.
  • The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Fmoc-His(Trt)-OH: Lacks the methyl group on the nitrogen atom.

    Fmoc-N-Me-His(Trt)-OH: Similar structure but with different stereochemistry.

Uniqueness:

  • The presence of both Fmoc and Trt protecting groups provides stability during peptide synthesis.
  • The methylation of the nitrogen atom can enhance the compound’s reactivity and binding properties.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLJHMKVOZWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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